molecular formula C3HF7O B3050235 Heptafluoropropan-2-ol CAS No. 24427-67-6

Heptafluoropropan-2-ol

Cat. No.: B3050235
CAS No.: 24427-67-6
M. Wt: 186.03 g/mol
InChI Key: QVXZSAWOXGFNIK-UHFFFAOYSA-N
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Description

Heptafluoropropan-2-ol, also known as 1,1,1,2,3,3,3-heptafluoropropan-2-ol, is a fluorinated alcohol with the molecular formula C3HF7O. It is a colorless, odorless liquid that is soluble in water and organic solvents. This compound is known for its unique chemical properties, including high thermal stability and resistance to acids and bases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with hydrogen fluoride in the presence of a catalyst. This reaction produces this compound as a major product.

Industrial Production Methods: Industrial production of this compound typically involves the fluorination of propylene oxide using elemental fluorine or other fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Heptafluoropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of heptafluoropropan-2-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. Its high electronegativity and fluorine content make it a strong hydrogen bond donor, allowing it to stabilize reactive intermediates in chemical reactions .

Comparison with Similar Compounds

Heptafluoropropan-2-ol is unique due to its high fluorine content and stability. Similar compounds include:

This compound stands out due to its specific combination of high thermal stability, resistance to acids and bases, and unique solvent properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF7O/c4-1(11,2(5,6)7)3(8,9)10/h11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXZSAWOXGFNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506035
Record name Heptafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24427-67-6
Record name Heptafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptafluoropropan-2-ol
Reactant of Route 2
Heptafluoropropan-2-ol
Reactant of Route 3
Heptafluoropropan-2-ol
Reactant of Route 4
Heptafluoropropan-2-ol
Reactant of Route 5
Heptafluoropropan-2-ol
Reactant of Route 6
Heptafluoropropan-2-ol

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